D-O-Phospho Threonine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-amino-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450442 | |
| Record name | PHOSPHONOTHREONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96193-69-0 | |
| Record name | PHOSPHONOTHREONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Prediction and Validation of Phosphatases for D-O-Phospho-Threonine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphorylation of proteins on canonical L-amino acids (Ser, Thr, Tyr) is a cornerstone of cellular regulation, extensively studied for its role in health and disease.[1][2] However, the emerging field of non-canonical post-translational modifications (PTMs) presents new frontiers in biology. Among these is the phosphorylation of D-amino acids, such as D-O-Phospho-Threonine (D-pThr), a modification whose regulatory machinery, particularly the opposing phosphatases, remains largely uncharted. This guide provides a comprehensive framework for the systematic prediction, identification, and biochemical validation of phosphatases targeting D-pThr. We traverse a logical workflow from computational prediction based on structural homology and substrate docking to the practical synthesis of specialized substrates and the execution of robust in vitro dephosphorylation assays. This document serves as a technical resource for researchers aiming to elucidate the functional significance of this rare PTM and to identify novel enzymatic players and potential therapeutic targets.
Introduction: The Enigma of D-Amino Acid Phosphorylation
While proteins are almost exclusively assembled from L-amino acids, D-amino acids are found in various organisms and fulfill specific biological roles, often in bacterial cell walls and as neurotransmitters in mammals.[3] The discovery of D-amino acids incorporated into peptides and proteins raises fundamental questions about their regulation. Post-translational modification of such residues, specifically phosphorylation, represents a significant departure from the central dogma of molecular biology.
The existence of a D-O-Phospho-Threonine modification implies a corresponding regulatory system, including specific kinases that add the phosphate group and phosphatases that remove it.[4][5] Understanding this "dephosphorylation" arm is critical, as phosphatases are key regulators in signaling pathways and are themselves significant drug targets.[6] However, identifying the phosphatases that act on D-pThr is a formidable challenge. Standard prediction tools are trained on vast datasets of L-phosphopeptides and are ill-equipped to handle substrates with different stereochemistry.[7][8]
This guide, therefore, outlines a discovery-oriented workflow designed to navigate this uncharted territory. We will proceed from hypothesis generation using computational methods to rigorous biochemical verification, providing the technical detail necessary for practical application in a research setting.
Part I: Computational Prediction of Candidate Phosphatases
Given the lack of dedicated predictors for D-amino acid PTMs, our approach must be inferential, relying on structural principles of enzyme-substrate recognition rather than sequence-based motifs alone.
The Challenge of Sequence-Based Prediction
Most phosphorylation site prediction tools leverage machine learning models trained on linear sequence motifs flanking the phosphorylated residue.[8][9] These tools are inherently biased towards L-amino acid substrates and cannot reliably predict phosphatase action on a D-pThr residue, as the stereochemistry fundamentally alters the peptide backbone's orientation and the side chain's presentation.
A Structure-First Strategy: Molecular Docking
A more promising computational strategy is to leverage the three-dimensional structures of known phosphatases. The catalytic pockets of many phosphatases are shallow and can exhibit considerable plasticity, suggesting some may accommodate a D-phosphoamino acid.[10][11] Docking interactions, often involving residues distal to the active site, play a crucial role in determining substrate specificity.[12][13][14][15]
The workflow involves:
-
Selection of Candidate Phosphatases: Begin with phosphatases known for broad substrate specificity. Dual-specificity phosphatases (DUSPs) and certain members of the phosphoprotein phosphatase (PPP) family are excellent starting points.[11][16][17][18]
-
Homology Modeling: For phosphatases without experimentally determined structures, generate high-quality models using servers like SWISS-MODEL or Phyre2.
-
Substrate Modeling: Create a 3D model of a short peptide containing a central D-O-Phospho-Threonine residue.
-
Molecular Docking Simulation: Use software like AutoDock, Glide, or HADDOCK to dock the D-pThr peptide into the active site of the candidate phosphatases. The simulation should assess the energetic feasibility of the binding pose, checking for steric clashes and the potential for key catalytic residues to interact with the phosphate group.
The output of this process is a rank-ordered list of candidate phosphatases based on their predicted binding affinity for the D-pThr substrate. This list forms the basis for experimental validation.
Part II: Biochemical Validation of Predicted Phosphatases
This section provides a detailed, self-validating experimental protocol to test the candidates identified through computational methods. The core of this process is a robust in vitro dephosphorylation assay.
Essential Reagents and Preparations
A. Synthesis of the D-O-Phospho-Threonine Peptide Substrate: The cornerstone of the validation workflow is a high-purity synthetic peptide containing D-pThr. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice.[19][20]
-
Key Building Block: The synthesis requires a custom-made Fmoc-D-Thr(PO(OBzl)OH)-OH building block. The monobenzyl protection on the phosphate is crucial for stability during synthesis.[19]
-
Synthesis Services: Given the specialized nature of this reagent, outsourcing the peptide synthesis to a commercial vendor with expertise in modified peptides is highly recommended.[4][20]
-
Quality Control: The final product must be purified by HPLC to >95% purity and its identity confirmed by mass spectrometry.
B. Expression and Purification of Candidate Phosphatases:
-
Each candidate phosphatase identified in the computational screen should be expressed recombinantly, typically as a GST- or His-tagged fusion protein in E. coli.
-
Standard protocols for protein expression and purification using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA resin) followed by size-exclusion chromatography should be employed to ensure high purity.
Workflow for In Vitro Phosphatase Screening
The following diagram outlines the logical flow of the experimental validation process, moving from initial screening to detailed kinetic analysis.
Caption: Overall workflow from preparation to validation.
Detailed Protocol: The Malachite Green Phosphatase Assay
This colorimetric assay is a robust method for primary screening. It quantifies the release of free inorganic phosphate (Pi) from the substrate, which forms a colored complex with malachite green and molybdate.[21]
Principle of the Assay:
Caption: Assay detects free phosphate released from the substrate.
Step-by-Step Methodology:
-
Prepare Assay Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 1 mM MnCl₂. Note: The optimal pH and metal ion cofactors may vary between phosphatases and should be optimized.[16][22]
-
Set up Phosphate Standard Curve: Prepare a series of dilutions of a known phosphate standard (e.g., KH₂PO₄) from 0 to 40 µM in the assay buffer. This is essential for quantifying the phosphate released in the enzymatic reactions.
-
Arrange Reactions in a 96-well Plate:
-
Test Wells: 20 µL Assay Buffer + 5 µL Candidate Phosphatase (e.g., at 1 µM final concentration) + 5 µL H₂O.
-
Negative Control (No Enzyme): 25 µL Assay Buffer + 5 µL H₂O.
-
Negative Control (Inhibitor): 20 µL Assay Buffer + 5 µL Phosphatase + 5 µL general phosphatase inhibitor (e.g., sodium orthovanadate).
-
Positive Control (L-pThr peptide): If available, a reaction with a known L-pThr substrate for a given phosphatase can serve as a positive control for enzyme activity.
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 20 µL of the D-pThr peptide substrate (e.g., at 50 µM final concentration) to all wells.
-
Incubate: Incubate the reaction at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Develop Color: Add 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes for color development.
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme" control from all readings.
-
Use the phosphate standard curve to convert the absorbance values of the test wells into the concentration of phosphate released (µM).
-
Calculate the specific activity (e.g., in pmol of Pi released/min/mg of enzyme).
-
Data Presentation and Interpretation
The results of the primary screen should be summarized in a clear, tabular format. Phosphatases showing a significant increase in phosphate release compared to the negative controls are considered "hits."
Table 1: Hypothetical Results from a Primary Phosphatase Screen
| Candidate Phosphatase | Specific Activity (pmol Pi/min/mg) vs. D-pThr Peptide | Fold Change over Control | Status |
| Phosphatase A | 15.2 ± 2.1 | 1.1 | No Hit |
| Phosphatase B (DUSP) | 250.6 ± 15.8 | 18.4 | Hit |
| Phosphatase C (PPP) | 35.1 ± 4.5 | 2.6 | No Hit |
| Phosphatase D (DUSP) | 489.3 ± 25.1 | 36.0 | Strong Hit |
| No Enzyme Control | 13.6 ± 1.5 | 1.0 | - |
Orthogonal Validation using LC-MS
To confirm the hits from the Malachite Green assay and eliminate false positives, an orthogonal, label-free method is essential. A liquid chromatography-mass spectrometry (LC-MS) based assay directly measures the conversion of the phosphorylated substrate to its dephosphorylated product.
-
Method: Set up the enzymatic reaction as described above. Stop the reaction at various time points by adding 0.1% trifluoroacetic acid (TFA). Analyze the samples by LC-MS, monitoring the ion chromatograms for the mass of the D-pThr peptide and the expected mass of the D-Thr peptide.
-
Validation: A true hit will show a time-dependent decrease in the D-pThr peptide peak area and a corresponding increase in the D-Thr peptide peak area.
Conclusion and Future Directions
The identification of phosphatases targeting D-O-Phospho-Threonine is a challenging but critical step toward understanding the biological relevance of this non-canonical PTM. The integrated computational and biochemical workflow presented in this guide provides a robust and rational path from hypothesis to validated discovery. By focusing on structure-based prediction and confirming results with rigorous, multi-faceted in vitro assays, researchers can confidently identify novel enzyme-substrate relationships.
Future work will involve characterizing the kinetic parameters (Kₘ, kcat) of validated phosphatases to understand their efficiency and exploring their activity in a cellular context. The discovery of these enzymes will unlock new avenues for research into the signaling pathways governed by D-amino acid phosphorylation and may reveal novel targets for therapeutic intervention in diseases where these pathways are dysregulated.
References
-
Chen, M. J., et al. (2017). Structural and functional basis of protein phosphatase 5 substrate specificity. PNAS. Available at: [Link]
-
Sal-cedo, T., et al. (2000). Structural Basis of Plasticity in Protein Tyrosine Phosphatase 1B Substrate Recognition. Biochemistry. Available at: [Link]
-
Barford, D., Das, A. K., & Egloff, M. P. (1998). The Structure and Mechanism of Protein Phosphatases: Insights into Catalysis and Regulation. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]
-
Lochhead, P. A. (2009). Dual-specificity phosphatases: critical regulators with diverse cellular targets. Biochemical Journal. Available at: [Link]
-
Roy, J., & Cyert, M. S. (2009). Cracking the phosphatase code: docking interactions determine substrate specificity. Science Signaling. Available at: [Link]
-
CD Formulation. (n.d.). Phosphorylated Peptide Synthesis. CD Formulation. Available at: [Link]
-
Li, T., et al. (2014). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. Methods in Molecular Biology. Available at: [Link]
-
Genchi, G. (2017). An overview on D-amino acids. Amino Acids. Available at: [Link]
-
Sreelatha, A., et al. (2024). Docking interactions determine substrate specificity of members of a widespread family of protein phosphatases. Journal of Biological Chemistry. Available at: [Link]
-
Wikipedia. (2024). Protein phosphorylation. Wikipedia. Available at: [Link]
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Wikipedia. (2024). Dual-specificity phosphatase. Wikipedia. Available at: [Link]
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Sreelatha, A., et al. (2024). Docking interactions determine substrate specificity of members of a widespread family of protein phosphatases. Journal of Biological Chemistry. Available at: [Link]
-
Creative Biolabs. (2024). Protein Phosphorylation Site Prediction. Creative Biolabs. Available at: [Link]
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Methodological & Application
Synthesis of Fmoc-D-Thr(PO(OBzl)OH)-OH: A Detailed Protocol for Advanced Research
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of Fmoc-D-Thr(PO(OBzl)OH)-OH, a critical building block for the solid-phase synthesis of phosphopeptides. Protein phosphorylation, a key post-translational modification, is integral to numerous cellular signaling pathways.[1] The ability to synthesize peptides with site-specific phosphorylation is paramount for researchers in cell biology, drug discovery, and proteomics. This guide offers an in-depth methodology, from the preparation of the phosphorylating agent to the final purification and characterization of the target molecule, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Phosphothreonine in Biological Systems
Phosphorylation of threonine residues, alongside serine and tyrosine, acts as a molecular switch, modulating protein function, localization, and interaction with other proteins.[1] The study of these phosphorylation events often necessitates the use of synthetic phosphopeptides as probes, inhibitors, or antigens for developing phospho-specific antibodies. The "building block" approach, utilizing pre-phosphorylated and protected amino acids like Fmoc-D-Thr(PO(OBzl)OH)-OH, is a preferred method in Fmoc-based solid-phase peptide synthesis (SPPS) as it offers precise control over the phosphorylation site.[2] The monobenzyl protection of the phosphate group provides a balance of stability during peptide chain elongation and susceptibility to cleavage under final deprotection conditions.[2]
Core Principles and Strategic Considerations
The synthesis of Fmoc-D-Thr(PO(OBzl)OH)-OH involves the phosphorylation of the side-chain hydroxyl group of Fmoc-D-threonine. A common and effective method utilizes a phosphorylating agent such as dibenzyl phosphite.[3][4][5] The choice of reagents and reaction conditions is critical to ensure high yield and purity, minimizing potential side reactions.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Fmoc-D-Thr(PO(OBzl)OH)-OH.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Fmoc-D-Thr-OH | Peptide Synthesis Grade | Novabiochem® or equivalent |
| Benzyl alcohol | Anhydrous | Sigma-Aldrich |
| Phosphorus trichloride (PCl₃) | ≥99% | Sigma-Aldrich |
| Carbon tetrachloride (CCl₄) | Anhydrous | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | HPLC Grade | Fisher Scientific |
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer: Bruker 400 MHz or equivalent for ¹H, ¹³C, and ³¹P NMR analysis.
-
High-Performance Liquid Chromatography (HPLC): Agilent 1260 Infinity II or equivalent with a preparative C18 column.
-
Mass Spectrometer (MS): Waters Acquity QDa or equivalent for mass verification.
-
Lyophilizer: Labconco FreeZone or equivalent.
-
Standard laboratory glassware and rotary evaporator.
Detailed Synthesis Protocol
Part 1: Preparation of Dibenzyl Phosphite
Dibenzyl phosphite serves as a key phosphorylating agent in this synthesis.[3][4] Its preparation involves the reaction of benzyl alcohol with phosphorus trichloride.[3]
Step-by-Step Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous benzyl alcohol (2.0 equivalents).
-
Addition of PCl₃: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus trichloride (1.0 equivalent) dropwise via the dropping funnel while stirring vigorously under a nitrogen atmosphere. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dibenzyl phosphite as a colorless to pale yellow liquid.[4][5]
Part 2: Phosphorylation of Fmoc-D-Threonine
This step involves the phosphorylation of the hydroxyl group of Fmoc-D-Thr-OH using the prepared dibenzyl phosphite.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve Fmoc-D-Thr-OH (1.0 equivalent) and dibenzyl phosphite (1.5 equivalents) in a mixture of anhydrous pyridine and dichloromethane.
-
Activation: Cool the mixture to 0 °C and add a solution of carbon tetrachloride (1.5 equivalents) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibenzyl-protected product, Fmoc-D-Thr(PO(OBzl)₂)-OH.
Part 3: Selective Debenzylation and Purification
The final step involves the selective removal of one benzyl group to yield the desired product, followed by purification.
Step-by-Step Protocol:
-
Selective Debenzylation: The crude Fmoc-D-Thr(PO(OBzl)₂)-OH can be selectively debenzylated using controlled hydrogenolysis with a Pd/C catalyst or by careful hydrolysis. For hydrogenolysis, dissolve the crude product in a suitable solvent like ethanol or THF, add 10% Pd/C, and stir under a hydrogen atmosphere until one equivalent of hydrogen is consumed.
-
Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B (e.g., 20-80% over 30 minutes) is typically effective.
-
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure product, pool them, and lyophilize to obtain Fmoc-D-Thr(PO(OBzl)OH)-OH as a white powder.[6]
Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks for the Fmoc, threonine, and benzyl protons. |
| ³¹P NMR | A single peak confirming the presence of the phosphate group. |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of C₂₆H₂₆NO₈P (511.46 g/mol ).[7] |
| HPLC Purity | ≥95% |
Troubleshooting and Key Considerations
-
β-Elimination: During peptide synthesis, the use of milder bases for Fmoc deprotection is recommended to minimize the risk of β-elimination of the phosphothreonine residue.[8][9]
-
Coupling Efficiency: The partially protected phosphate can sometimes interfere with coupling reactions. Using uronium-based coupling reagents like HATU or HBTU with an excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA) can improve coupling efficiency.[10][11]
-
Moisture Sensitivity: The phosphorylating agents are sensitive to moisture; therefore, anhydrous conditions are crucial for the initial steps of the synthesis.[5]
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the synthesis of Fmoc-D-Thr(PO(OBzl)OH)-OH. The availability of this high-purity building block is essential for the successful solid-phase synthesis of phosphopeptides, enabling researchers to delve deeper into the intricate roles of protein phosphorylation in health and disease.
References
-
PrepChem.com. Synthesis of dibenzyl chlorophosphate. Available from: [Link]
-
Takara Bio. Phosphoprotein purification overview. Available from: [Link]
-
LookChem. Cas 17176-77-1,Dibenzyl phosphite. Available from: [Link]
-
Perich, J. W., & Reynolds, E. C. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. ACS Omega, 4(2), 3463-3470. Available from: [Link]
-
Merck Millipore. Novabiochem® Letters 2 .16Vol. Available from: [Link]
-
ResearchGate. Does anyone know what is the best way to purify phosphorylated proteins?. Available from: [Link]
-
Li, Y., et al. (2022). A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody. PeerJ, 10, e13791. Available from: [Link]
-
Kumar, S., et al. (2019). A targeted approach for the synthesis of multi-phosphorylated peptides. Chemical Science, 10(34), 7886-7892. Available from: [Link]
-
Tyagi, K., & Lemke, E. A. (2019). Genetic encoding of phosphorylated amino acids into proteins. Current Opinion in Chemical Biology, 52, 114-122. Available from: [Link]
-
Wikipedia. Protein phosphorylation. Available from: [Link]
-
Harpaz, Y., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Journal of the American Chemical Society, 144(29), 13195-13203. Available from: [Link]
-
Muttenthaler, M., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5195-5231. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1202 - Phosphoamino Acids. Available from: [Link]
- Perich, J. W. (2002). 6.5 Synthesis of Phosphopeptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22d.
-
Park, J., et al. (2015). Novel Macrocyclic Peptidomimetics Targeting the Polo-Box Domain of Polo-Like Kinase 1. ACS Medicinal Chemistry Letters, 6(11), 1051-1056. Available from: [Link]
-
Novabiochem®. Fmoc-Tyr(PO3H2)-OH. Available from: [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]
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- 11. rsc.org [rsc.org]
Application Note: High-Fidelity Mass Spectrometry Analysis of D-O-Phospho Threonine
Executive Summary & Scientific Rationale
The analysis of D-O-Phospho Threonine (D-pThr) presents a "double-trouble" analytical challenge: it requires the resolution of chirality (D- vs. L-enantiomers) and the stabilization of a labile phosphate group (O-phosphorylation). Standard C18 chromatography cannot distinguish enantiomers, and standard Collision-Induced Dissociation (CID) often strips the phosphate group before structural confirmation can occur.
This guide provides two validated workflows to solve these issues. We move beyond generic protocols to offer a mechanistic approach :
-
The "Robust" Method (Derivatization): Uses Marfey’s Reagent to convert enantiomers into diastereomers, separable on standard C18 columns.
-
The "Direct" Method (Chiral LC): Uses Teicoplanin-based stationary phases for direct chiral resolution without chemical modification.
Key Application Context
While L-pThr is a canonical signaling residue, D-pThr is increasingly investigated in:
-
Bacterial Peptidoglycan Synthesis: D-amino acids are essential cell wall components; phosphorylation regulates their incorporation.
-
Neuromodulation: D-Serine and D-Aspartate are known neurotransmitters; D-pThr is a potential metabolic intermediate in these non-canonical pathways.
The Analytical Challenge: A Mechanistic View
Before starting, the analyst must understand the physics of the molecule in the mass spectrometer to prevent data misinterpretation.
The "Neutral Loss" Phenomenon
In positive electrospray ionization (ESI+), the phosphate ester bond in pThr is fragile. Upon collision (CID), the dominant fragmentation channel is the neutral loss of phosphoric acid (
-
Precursor Ion:
-
Dominant Product:
Critical Risk: If your MS method only monitors the 102 ion, you lose specificity. You are essentially detecting "any threonine," losing the proof of phosphorylation. Solution: We must monitor the surviving phosphate or use "soft" derivatization to stabilize the molecule.
Workflow Decision Matrix
Use the following logic map to select the correct protocol for your sample matrix.
Figure 1: Decision matrix for selecting the optimal D-pThr analysis workflow. Protocol A is recommended for biological matrices due to superior retention and sensitivity.
Protocol A: Marfey’s Derivatization (The Gold Standard)
This method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent. It reacts with the amine group of D-pThr to form a diastereomer. Because the reagent is L-chiral, the resulting L-L (L-FDAA + L-pThr) and L-D (L-FDAA + D-pThr) complexes have different physical properties and can be separated on a standard C18 column.
Step 1: Sample Preparation
-
Aliquot: Transfer 50 µL of sample (cell lysate or standard) to a 1.5 mL microcentrifuge tube.
-
Reaction Buffer: Add 20 µL of 1 M NaHCO₃. (High pH is required for the nucleophilic attack).
-
Derivatization: Add 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.
-
Incubation: Heat at 45°C for 60 minutes . Note: Do not overheat; the phosphate group can hydrolyze at high temps >60°C.
-
Quench: Stop the reaction by adding 20 µL of 1 M HCl. (Neutralizes pH and stops side reactions).
-
Clarification: Centrifuge at 13,000 x g for 10 mins. Transfer supernatant to LC vial.
Step 2: LC-MS/MS Conditions (C18)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100mm, 1.8 µm | Standard column, high resolution for diastereomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 40% B; 15-18 min: 95% B. | Slow gradient required to separate L-D and L-L peaks. |
| Flow Rate | 0.3 mL/min | Optimal for ESI ionization. |
| Column Temp | 35°C | Improves peak shape. |
Step 3: MS Transitions (FDAA-pThr)
The derivatization adds significant mass (FDAA residue = 252 Da), shifting the precursor to a "cleaner" region of the mass spectrum.
-
Formula: pThr (
) + FDAA ( ) - HF -
Precursor Ion: 452.1 m/z (
) -
Quantification Transition: 452.1 -> 354.1 (Loss of
, -98 Da). -
Confirmation Transition: 452.1 -> 262.1 (Cleavage of the DNP group).
Self-Validating Step: You must run pure L-pThr and D-pThr standards individually first. The L-D diastereomer (D-pThr) typically elutes after the L-L diastereomer on C18 columns due to stronger hydrophobic interaction of the D-isomer side chain in this conformation.
Protocol B: Direct Chiral Analysis (Teicoplanin)
If derivatization is impossible (e.g., need to recover the native molecule), use a Chirobiotic T column. This column uses Teicoplanin, a glycopeptide antibiotic, as the stationary phase. It separates amino acids based on their fit into the chiral "pockets" of the antibiotic.
Step 1: LC Conditions
-
Column: Supelco Chirobiotic T (Teicoplanin), 2.1 x 150mm, 5 µm.
-
Mode: HILIC/Polar Ionic Mode (required for phosphorylated amino acids).
-
Mobile Phase: Methanol:Water (60:40 v/v) + 0.1% Formic Acid.
-
Critical: Do not use high water content (>50%) or the chiral recognition mechanism weakens.
-
-
Flow Rate: 0.15 mL/min (Slower flow aids chiral interaction).
Step 2: MS Transitions (Native pThr)
Without the FDAA tag, the molecule is small and fragile.
-
Precursor: 200.0 m/z (
) -
Primary Transition: 200.0 -> 102.0 (Loss of
). -
Secondary Transition: 200.0 -> 83.0 (Phosphite ion,
). Note: This low-mass ion is noisy but specific to the phosphate.
Data Interpretation & Troubleshooting
Fragmentation Pathway Diagram
Understanding the dissociation helps in troubleshooting low sensitivity.
Figure 2: Fragmentation pathways for Native vs. Derivatized D-pThr. The derivatized pathway offers a higher mass range, reducing background noise.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Co-elution of D and L | Gradient too steep (Method A) or High Water (Method B). | Method A: Lower gradient slope to 1% B/min. Method B: Increase Methanol ratio to 70%. |
| Low Sensitivity (102 ion) | Source fragmentation (In-source decay). | Lower the Fragmentor Voltage (or Cone Voltage). The phosphate is falling off before the quad. |
| Peak Tailing | Interaction with metal surfaces in LC. | Phosphates bind to stainless steel. Use PEEK tubing or add 5µM Medronic Acid to mobile phase (passivation). |
| Signal Suppression | Matrix effects in cell lysate. | Use Protocol A (Derivatization) as the DNP group improves ionization efficiency significantly over the native phosphate. |
References
-
Marfey's Reagent Methodology: Bhushan, R., & Brückner, H. (2004).[1] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][6][7][8][9]
-
Chiral Separation of Phospho-Amino Acids: Xing, J., et al. (2024). "Using LC–MS/MS to Analyze D-Amino Acids." LCGC International.
-
MS Fragmentation of Phosphopeptides: McLachlin, D. T., & Chait, B. T. (2001). "Analysis of phosphorylated proteins and peptides by mass spectrometry." Current Opinion in Chemical Biology.
-
Teicoplanin Column Applications: Sigma-Aldrich Application Note. "Amino Acid and Peptide Chiral Separations."
-
D-Amino Acid Significance: "Simultaneous Determination of L- and D-Amino Acids in Proteins." MDPI Molecules (2020).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 3. researchgate.net [researchgate.net]
- 4. D/L Amino Acids - Spincotech [spincotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Unraveling the Stereochemistry of Cellular Signaling: A Guide to Tandem Mass Spectrometry of D-Phospho-Threonine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of D-Amino Acid Phosphorylation
In the landscape of cellular signaling, protein phosphorylation stands as a cornerstone of regulation, dictating a vast array of biological processes. Conventionally, this intricate dance of kinases and phosphatases has been studied almost exclusively in the context of proteins composed of L-amino acids, the canonical building blocks of life. However, a growing body of evidence reveals the presence and functional importance of peptides and proteins containing D-amino acids (DAACPs) across various organisms. These non-canonical peptides are implicated in everything from neurotransmission to antibacterial activity, opening up a new frontier in our understanding of biological systems.
The convergence of these two fields—protein phosphorylation and D-amino acid biology—presents a compelling and analytically challenging area of research: the study of D-phospho-amino acid-containing peptides. This application note provides a detailed technical guide for the analysis of D-phospho-threonine peptides by tandem mass spectrometry (MS/MS), a powerful technique for peptide sequencing and post-translational modification (PTM) analysis. We will delve into the fundamental principles of phosphopeptide fragmentation, address the unique challenges posed by stereoisomerism, and provide robust protocols to empower researchers in this exciting field.
The Challenge of Stereoisomerism in Mass Spectrometry
Standard mass spectrometry techniques are adept at determining the mass-to-charge ratio (m/z) of molecules and their fragments. However, D- and L-amino acid-containing peptides are epimers, meaning they have the same mass and elemental composition. Consequently, a peptide containing L-phospho-threonine and its counterpart with D-phospho-threonine will be indistinguishable by mass alone. This presents a significant analytical hurdle, as conventional MS-based proteomics workflows may overlook the presence and significance of D-amino acid phosphorylations.
Ion mobility-mass spectrometry (IM-MS) has emerged as a promising solution to this challenge. This technique adds another dimension of separation based on the shape and collision cross-section (CCS) of ions. Due to the different three-dimensional structures of D- and L-peptide epimers, they often exhibit distinct drift times in an ion mobility cell, allowing for their separation prior to mass analysis.
Principles of D-Phospho-Threonine Peptide Fragmentation in Tandem MS
The fragmentation of phosphopeptides in a tandem mass spectrometer is influenced by the type of fragmentation method employed. The most common technique, Collision-Induced Dissociation (CID), typically results in a characteristic neutral loss of phosphoric acid (H₃PO₄; 98 Da). This is a dominant fragmentation pathway for both phosphoserine and phosphothreonine-containing peptides.
Key Fragmentation Pathways in CID:
-
Neutral Loss of Phosphoric Acid: The most prominent fragmentation event for phosphothreonine peptides is the facile loss of H₃PO₄. This results in a dehydroamino acid residue at the phosphorylation site. While this is a diagnostic indicator of a phosphopeptide, the lability of the phosphate group can sometimes lead to a loss of site-specific information.
-
b- and y-ions: Cleavage of the peptide backbone results in the formation of b- and y-type fragment ions, which are used to determine the amino acid sequence. The presence of the phosphate group can influence the relative abundance of these ions.
-
Diagnostic Immonium Ions: While less common for phosphothreonine compared to phosphotyrosine, specific immonium ions can sometimes provide clues about the presence of a modified amino acid.
Alternative fragmentation techniques, such as Electron Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD), can provide complementary information. ETD is known to preserve labile modifications like phosphorylation, leading to more extensive backbone fragmentation and more confident site localization. HCD also provides rich fragmentation spectra with reduced neutral loss compared to CID in an ion trap.
Experimental Workflow for D-Phospho-Threonine Peptide Analysis
The following workflow outlines the key steps for the successful analysis of D-phospho-threonine peptides.
Figure 1. A generalized workflow for the analysis of D-phospho-threonine peptides.
Detailed Protocols
Protocol 1: Phosphopeptide Enrichment
Due to the often low stoichiometry of phosphorylation, enrichment of phosphopeptides from a complex biological sample is a critical step. Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography are two of the most widely used methods.
Materials:
-
Digested peptide mixture
-
IMAC or TiO₂ enrichment kit (e.g., from Thermo Fisher Scientific, Agilent Technologies)
-
Wash Buffer 1 (e.g., 0.1% TFA in 50% Acetonitrile)
-
Wash Buffer 2 (e.g., 0.1% TFA in water)
-
Elution Buffer (e.g., 1% Ammonium Hydroxide)
-
C18 desalting spin columns
Procedure:
-
Equilibrate the Enrichment Resin: Follow the manufacturer's instructions to equilibrate the IMAC or TiO₂ resin.
-
Load the Peptide Sample: Load the acidified peptide digest onto the equilibrated resin.
-
Wash the Resin: Wash the resin extensively with Wash Buffer 1 followed by Wash Buffer 2 to remove non-specifically bound peptides.
-
Elute Phosphopeptides: Elute the bound phosphopeptides using the Elution Buffer.
-
Desalting: Immediately acidify the eluate with formic acid and desalt using a C18 spin column according to the manufacturer's protocol.
-
Dry and Reconstitute: Dry the desalted phosphopeptides in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: LC-IM-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer equipped with an ion mobility cell (e.g., Agilent 6560 IM-QTOF, Waters SYNAPT G2-Si).
-
A nano-flow liquid chromatography system.
-
A reversed-phase nano-column (e.g., C18, 75 µm i.d. x 150 mm).
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 35% B over 60 minutes.
-
Flow Rate: 300 nL/min
IM-MS/MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 1800-2200 V
-
Gas Temperature: 300-350 °C
-
Acquisition Mode: Data-dependent acquisition (DDA) with ion mobility separation.
-
MS1 Scan Range: 300-1700 m/z
-
MS/MS Fragmentation: CID or ETD. For CID, use a collision energy ramp.
-
Precursor Selection: Select the top 5-10 most abundant precursor ions for fragmentation.
-
Dynamic Exclusion: Exclude precursors after 2 spectra for 30 seconds.
Data Analysis and Interpretation
The analysis of data from LC-IM-MS/MS experiments requires specialized software that can process the four-dimensional data (m/z, retention time, ion mobility drift time, and intensity).
-
Database Searching: Use a search algorithm (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the MS/MS spectra. The search parameters should include:
-
Variable Modifications: Phosphorylation (S/T/Y), Oxidation (M).
-
Enzyme: Trypsin (or other enzyme used for digestion).
-
Mass Tolerances: Appropriate for the instrument used (e.g., 10 ppm for precursor ions, 0.05 Da for fragment ions).
-
-
Ion Mobility Data Analysis: Utilize software capable of analyzing ion mobility data to differentiate between D- and L-phospho-threonine containing peptide epimers based on their drift times.
-
Manual Validation: Manually inspect the MS/MS spectra of identified D-phospho-threonine peptides to confirm the sequence assignment and phosphorylation site localization. Look for the characteristic neutral loss of 98 Da and a series of b- and y-ions that support the peptide sequence.
Expected Fragmentation Pattern of a D-Phospho-Threonine Peptide
The CID spectrum of a peptide containing D-phospho-threonine is expected to be very similar to its L-counterpart, dominated by the neutral loss of phosphoric acid.
Figure 2. Expected CID fragmentation of a D-phospho-threonine peptide.
Quantitative Data Summary
| Characteristic Ion | m/z Shift | Diagnostic Value |
| Neutral Loss of H₃PO₄ | -98.0 Da | Indicates the presence of a phosphoserine or phosphothreonine residue. |
| Phospho-immonium ion (pT) | ~182.02 m/z | Low abundance, but can be indicative of phosphothreonine. |
| b- and y-ions | Variable | Provide sequence information for peptide identification. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The combination of high-resolution mass spectrometry for accurate mass measurement, tandem MS for sequence confirmation, and ion mobility for stereoisomer separation provides a multi-layered approach to confidently identify D-phospho-threonine peptides. Furthermore, the use of synthetic D- and L-phospho-threonine peptide standards is highly recommended to confirm retention times, drift times, and fragmentation patterns in your specific experimental setup.
Conclusion
The analysis of D-phospho-threonine peptides represents a challenging yet rewarding frontier in proteomics and cell biology. By combining established phosphopeptide enrichment strategies with the power of ion mobility-mass spectrometry, researchers can begin to unravel the roles of these non-canonical post-translational modifications. The methodologies outlined in this application note provide a robust framework for the identification and characterization of D-phospho-threonine peptides, paving the way for new discoveries in cellular signaling and drug development.
References
-
Taylor, A. M., & Ghassabi, K. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 1-10. [Link]
-
PubMed. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. [Link]
-
Annan, R. S., & Carr, S. A. (2002). Electrospray tandem mass spectrometric studies of phosphopeptides and phosphopeptide analogues. Journal of the American Society for Mass Spectrometry, 13(3), 281-293. [Link]
-
Palumbo, A. M., Tepe, J. J., & Reid, G. E. (2008). Mechanistic insights into the multistage gas-phase fragmentation behavior of phosphoserine- and phosphothreonine-containing peptides. Journal of proteome research, 7(2), 771-779. [Link]
-
D'Autréaux, B., & Tabet, J. C. (2022). Multimodal Tandem Mass Spectrometry Techniques for the Analysis of Phosphopeptides. Metabolites, 12(5), 452. [Link]
-
ResearchGate. (2024). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. [Link]
-
Taylor, A. M., & Ghassabi, K. (2023). Full article: Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry. [Link]
-
Li, L., & Julian, R. R. (2014). Site-specific characterization of d-amino acid containing peptide epimers by ion mobility spectrometry. Analytical chemistry, 86(1), 533-539. [Link]
-
Lehmann, W. D., Krüger, R., & Salek, M. (2009). Phosphorylated serine and threonine residues promote site‐specific fragmentation of singly charged, arginine‐containing peptide ions. Rapid Communications in Mass Spectrometry, 23(5), 653-660. [Link]
-
De Malsche, W., & van der Rest, G. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Proteomes, 6(3), 33. [Link]
-
Maccoss, M. J., & Wu, C. C. (2004). Quantification of protein phosphorylation by liquid chromatography− mass spectrometry. Analytical chemistry, 76(23), 6955-6962. [Link]
-
D'Autréaux, B., & Tabet, J. C. (2022). Multimodal Tandem Mass Spectrometry Techniques for the Analysis of Phosphopeptides. Metabolites, 12(5), 452. [Link]
-
Molina, H., Pandey, A., & Iakoucheva, L. M. (2007). Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry. Proceedings of the National Academy of Sciences, 104(7), 2199-2204. [Link]
-
McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current opinion in chemical biology, 5(5), 591-602. [Link]
-
Reid, G. E. (2011). Tandem mass spectrometry strategies for phosphoproteome analysis. Mass spectrometry reviews, 30(4), 600-625. [Link]
- Arendt, A., Palczewski, K., Moore, W. T., Caprioli, R. M., McDowell, J. H., & Hargrave, P. A. (1989). Synthesis of phosphopeptides containing O
Application Note: Unambiguous Characterization of D-O-Phospho Threonine using Multinuclear NMR Spectroscopy
Abstract
O-phosphorylation of threonine residues is a critical post-translational modification that governs a vast array of cellular processes. While L-isomers are canonical, the emergence of D-amino acids in biological systems necessitates robust analytical methods for their characterization.[1][2] This guide provides a comprehensive framework for the definitive structural elucidation of D-O-Phospho Threonine (D-pThr) using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and a suite of one- and two-dimensional NMR experiments (¹H, ³¹P, ¹³C, COSY, HSQC, HMBC). The causality behind experimental choices, from pH control to the selection of specific 2D NMR pulse sequences, is explained to empower researchers in drug development and chemical biology to obtain high-quality, unambiguous data.
Introduction: The Analytical Challenge
Protein phosphorylation is a cornerstone of cellular signaling, and its dysregulation is implicated in numerous diseases. The ability to precisely characterize phosphorylated amino acids is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive approach to gain atomic-level structural and dynamic information.[3] This application note focuses on this compound, a non-canonical variant whose synthesis or biological presence requires absolute confirmation of its chemical structure, including the stereochemistry and the exact site of phosphorylation.
Unlike mass spectrometry, which provides mass-to-charge information, NMR can directly probe the covalent structure through chemical shifts and scalar (J) couplings, making it the gold standard for such detailed characterization.[4] Specifically, the unique NMR-active ³¹P nucleus serves as a powerful and highly sensitive probe for phosphorylation analysis.[5][6]
Foundational Principles: Why NMR Works
The power of NMR in this context lies in its ability to simultaneously probe multiple atomic nuclei within the D-pThr molecule:
-
¹H NMR: Provides information on the proton environment. Phosphorylation induces significant changes in the chemical shifts of nearby protons, particularly the Hα and Hβ protons of the threonine residue.[7]
-
³¹P NMR: As a nucleus with 100% natural abundance and high sensitivity, ³¹P NMR offers a direct window into the phosphorylation event.[5][6] The ³¹P chemical shift is exquisitely sensitive to its chemical environment and, critically, to the pH of the solution, allowing for the determination of the phosphate group's pKa.[7][8]
-
¹³C NMR: While less sensitive, ¹³C NMR provides crucial data on the carbon backbone. The Cβ resonance, in particular, is directly affected by the attached phosphate group through two-bond J-coupling (²JPC).
-
2D Correlation Spectroscopy: Experiments like HSQC and HMBC are indispensable for connecting these nuclei. For instance, an ¹H-³¹P HMBC experiment can establish a direct correlation between the phosphorus atom and the protons on the threonine sidechain (Hβ and Hγ), providing unequivocal proof of O-phosphorylation at the threonine residue.
The stereochemistry (D- vs. L-) does not dramatically alter the fundamental NMR principles but can introduce subtle changes in chemical shifts and coupling constants, making a comprehensive assignment essential for confirmation.
Experimental Workflow & Protocols
A systematic approach is crucial for the successful NMR characterization of D-pThr. The workflow involves careful sample preparation followed by a logical sequence of NMR experiments.
Caption: Overall experimental workflow for D-pThr characterization.
Protocol 1: Sample Preparation
The quality of the NMR sample is the single most important determinant of data quality.
-
Causality: The choice of buffer and pH is critical. The charge state of the phosphate group (monoanion vs. dianion) significantly alters the chemical shifts of both the ³¹P nucleus and adjacent protons and carbons.[7] Maintaining a stable, known pH is essential for reproducible results. Deuterated solvents (e.g., D₂O) are required to minimize the overwhelming solvent signal in ¹H NMR.
Step-by-Step Methodology:
-
Concentration: Dissolve the this compound sample in the final buffer to a concentration of 1-5 mM.[9] Higher concentrations improve the signal-to-noise ratio, which is especially important for less sensitive experiments like ¹³C HSQC.
-
Solvent & Buffer: Use 99.9% Deuterium Oxide (D₂O) as the solvent. Prepare a suitable deuterated buffer (e.g., 20 mM sodium phosphate in D₂O). The buffer concentration should be sufficient to maintain a stable pH but not so high as to cause signal broadening.
-
pH Adjustment: This is a critical step. Adjust the sample to a defined pH value (e.g., pH 7.0) using small aliquots of dilute NaOD or DCl. Read the pH directly in the NMR tube using a calibrated microelectrode. Note that the meter reading in D₂O (pD) is related to pH by pD = pH + 0.4.
-
Internal Standard: Add a known concentration of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. This allows for accurate chemical shift referencing (¹H and ¹³C at 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used (δ = 0.00 ppm).[6]
-
Final Volume: Ensure a final sample volume appropriate for your NMR tube and spectrometer (e.g., 500-600 µL for a standard 5 mm tube).
Protocol 2: NMR Data Acquisition
This protocol outlines a logical sequence of experiments performed on a standard two-channel NMR spectrometer equipped with a cryoprobe.
Step-by-Step Methodology:
-
1D ¹H NMR:
-
Purpose: A quick, high-sensitivity experiment to assess sample purity, concentration, and proper shimming (magnetic field homogeneity).
-
Key Parameters: Use a standard water suppression pulse sequence (e.g., presaturation). Acquire at least 16 scans.
-
-
1D ³¹P NMR (Proton-Decoupled):
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the proton spin system of the threonine residue (NH-Hα-Hβ-Hγ).
-
Key Parameters: A standard gradient-selected COSY (gCOSY) is sufficient.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This provides the ¹³C chemical shifts for all protonated carbons.
-
Key Parameters: Use a sensitivity-enhanced gradient HSQC sequence. This experiment is crucial for assigning Cα, Cβ, and Cγ.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons. This helps in assigning quaternary carbons (like the carboxyl carbon) and confirming the overall carbon skeleton.
-
-
2D ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is the definitive experiment for confirming the phosphorylation site. It will show correlations between the ³¹P nucleus and protons that are 2-4 bonds away, namely Hβ and Hγ.
-
Key Parameters: The pulse sequence is similar to a standard HMBC, but the second channel is tuned to the ³¹P frequency.
-
Data Interpretation: From Spectra to Structure
The logical process of assigning the spectra is as critical as acquiring them.
Caption: Logical workflow for NMR spectral assignment of D-pThr.
-
¹H Spin System Assignment: Start with the ¹H-¹H COSY spectrum. Identify the characteristic Hα proton signal and trace its connectivity to the Hβ proton, and subsequently from the Hβ to the Hγ methyl protons.
-
¹³C Assignment: Use the assigned ¹H chemical shifts as a guide in the ¹H-¹³C HSQC spectrum to directly assign the attached Cα, Cβ, and Cγ carbons.
-
Confirmation of Phosphorylation Site: The key validation step is the ¹H-³¹P HMBC spectrum. A clear cross-peak between the single ³¹P resonance and the Hβ proton resonance provides unambiguous evidence that the phosphate group is attached to the Cβ oxygen. A weaker correlation to the Hγ protons may also be observed.
-
Analysis of Chemical Shifts and Couplings: Compare the observed chemical shifts and J-coupling constants to literature values for phosphothreonine. Phosphorylation causes a characteristic downfield shift of the Cβ resonance and an upfield shift of the Hα resonance.[7]
Expected NMR Data for O-Phospho-Threonine
The following table summarizes typical chemical shift ranges and coupling constants. Note that exact values are highly dependent on pH, temperature, and buffer conditions.[7][10]
| Nucleus | Atom | Typical Chemical Shift (δ) ppm | Key J-Couplings (Hz) |
| ¹H | Hα | ~4.0 - 4.4 | ³J(Hα-Hβ) ≈ 3-5 Hz |
| Hβ | ~4.3 - 4.7 | ³J(Hβ-Hγ) ≈ 6-7 Hz; ³J(P-Hβ) ≈ 5-8 Hz | |
| Hγ | ~1.2 - 1.4 | ||
| ¹³C | Cα | ~58 - 62 | |
| Cβ | ~70 - 74 | ²J(P-Cβ) ≈ 4-7 Hz | |
| Cγ | ~18 - 22 | ³J(P-Cγ) ≈ 2-4 Hz | |
| ³¹P | PO₄ | +3 to +5 (at pH > 7) | |
| -1 to +1 (at pH < 5) |
Data compiled from references.[7][11]
Conclusion
The suite of NMR experiments detailed in this guide provides a self-validating system for the complete and unambiguous characterization of this compound. By systematically applying 1D and 2D NMR techniques, researchers can confidently determine the covalent structure, confirm the site of phosphorylation, and gain valuable insights into the physicochemical properties (such as pKa) of this important molecule. This protocol serves as a robust foundation for quality control in chemical synthesis and for advanced structural studies in drug discovery and development.
References
-
Hoffmann, R., et al. (1994). ¹H and ³¹P NMR spectroscopy of phosphorylated model peptides. International Journal of Peptide and Protein Research, 44(3), 221-228. Available at: [Link]
-
Makwana, M. V., et al. (2020). ³¹P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. bioRxiv. Available at: [Link]
-
Platzer, G., et al. (2014). pH-dependent random coil ¹H, ¹³C, and ¹⁵N chemical shifts of the ionizable amino acids: a guide for measuring pKa values. Journal of Biomolecular NMR, 60(2-3), 109-129. Available at: [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Available at: [Link]
-
Cavanagh, J., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 443-465. Available at: [Link]
-
University of Arizona. (n.d.). ³¹Phosphorus NMR. NMR Facility. Available at: [Link]
-
Makwana, M. V., et al. (2022). Quantitation of phosphohistidine in proteins in a mammalian cell line by ³¹P NMR. PLOS ONE, 17(9), e0273797. Available at: [Link]
-
McIntosh, L. P., et al. (2009). Detection and assignment of phosphoserine and phosphothreonine residues by (13)C-(31)P spin-echo difference NMR spectroscopy. Journal of Biomolecular NMR, 43(1), 31-37. Available at: [Link]
-
Roveda, A., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(3), 1948-1956. Available at: [Link]
-
Zondlo, N. J., & Pan, C. (2005). A 2D NMR method to study peptide phosphorylation. Magnetic Resonance in Chemistry, 43(11), 883-888. Available at: [Link]
-
Hirai, H., et al. (2000). A simple method using ³¹P-NMR spectroscopy for the study of protein phosphorylation. Brain Research Protocols, 5(3), 241-246. Available at: [Link]
-
Rios, P., et al. (2023). Modulation of Functional Phosphorylation Sites by Basic Residues in the Unique Domain of c-Src. International Journal of Molecular Sciences, 24(12), 10037. Available at: [Link]
-
Makwana, M. V., et al. (2020). ³¹P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Roveda, A., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. National Institutes of Health. Available at: [Link]
-
NMR-Bio. (2025). NMR sample preparation guidelines. Available at: [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Available at: [Link]
-
D'Santos, C. S., et al. (1996). Evaluation of two-dimensional phosphopeptide maps by electrospray ionization mass spectrometry of recovered peptides. Analytical Biochemistry, 241(1), 114-121. Available at: [Link]
-
Friedman, M. (2010). D-Amino acids in biological systems. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Coupling constant in ¹H NMR with phosphorus. Available at: [Link]
-
van den Boogaart, J. E., et al. (1994). Phosphorus J-coupling constants of ATP in human brain. Magnetic Resonance in Medicine, 31(4), 455-458. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Gaponenko, V., & Alexandrescu, A. T. (2021). NMR profiling of biomolecules at natural abundance using 2D ¹H–¹⁵N and ¹H–¹³C multiplicity-separated (MS) HSQC spectra. National Institutes of Health. Available at: [Link]
-
Valentine, K. G., & Wand, A. J. (2014). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 137-145. Available at: [Link]
-
van den Boogaart, J. E., et al. (1994). Phosphorus J-coupling constants of ATP in human brain. PubMed. Available at: [Link]
Sources
- 1. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Functional Phosphorylation Sites by Basic Residues in the Unique Domain of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr-bio.com [nmr-bio.com]
- 10. bmrb.io [bmrb.io]
- 11. Detection and assignment of phosphoserine and phosphothreonine residues by (13)C- (31)P spin-echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Non-Hydrolyzable D/L-Phosphothreonine Analogs
This Application Note and Protocol guide details the synthesis and utilization of non-hydrolyzable D/L-O-Phosphothreonine analogs (specifically Phosphonothreonine and Difluorophosphonothreonine ).
Introduction & Scientific Rationale
Protein phosphorylation is a transient regulatory mechanism. The study of constitutively active phosphorylated states is often hampered by the lability of the phosphate ester bond (P-O-C) to cellular phosphatases. While Aspartate (D) and Glutamate (E) are common phosphomimetics, they fail to replicate the tetrahedral geometry and specific electrostatics of the phosphate group.
Non-hydrolyzable phosphothreonine analogs replace the labile oxygen bridge with a carbon linkage, creating a phosphatase-resistant C-P bond .
-
PmT (Phosphonothreonine): Replaces the phosphate oxygen with a methylene (
) group. (Structure: 2-amino-3-methyl-4-phosphonobutyric acid).[1] -
PmT (Difluorophosphonothreonine): Replaces the oxygen with a difluoromethylene (
) group. The fluorine atoms provide electron withdrawal similar to oxygen, lowering the (~5.5–6.0) to match native phosphothreonine (~6.0), making it the "gold standard" bioisostere.
Note on Stereochemistry ("D-O-Phospho"): While biological systems predominantly utilize L-Threonine , the synthesis of D-analogs is critical for developing peptidomimetics with resistance to both phosphatases and proteases. The protocols below utilize chiral auxiliaries; selecting the opposite enantiomer of the auxiliary yields the D-isomer.
Chemical Synthesis Protocols
Route A: Stereoselective Synthesis of Fmoc-PmT (Phosphonothreonine)
Target Molecule: Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (protected for SPPS).
Mechanism: Asymmetric alkylation using an Evans Oxazolidinone auxiliary to establish the
Step 1: Synthesis of the Phosphonate Electrophile
The side chain precursor is synthesized via the Michaelis-Arbuzov reaction.
-
Reagents: Triethyl phosphite (
), 1,2-dibromopropane. -
Procedure:
-
Heat 1,2-dibromopropane (excess) to 100°C.
-
Add Triethyl phosphite dropwise.
-
Distill off ethyl bromide byproduct.
-
Purify the resulting diethyl (2-bromopropyl)phosphonate by vacuum distillation.
-
Step 2: Chiral Alkylation (The Stereochemistry Step)
-
Reagents: (S)-4-Benzyl-3-(2-bromoacetyl)-2-oxazolidinone (Evans auxiliary), NaHMDS (base), Diethyl (2-bromopropyl)phosphonate.
-
Protocol:
-
Dissolve the Evans glycine imide in anhydrous THF at -78°C.
-
Add NaHMDS (1.1 eq) dropwise to generate the Z-enolate.
-
Add the phosphonate electrophile (from Step 1).
-
Stir at -78°C for 2h, then warm to 0°C.
-
Quench: Sat.
. Extract with EtOAc. -
Result: The bulky benzyl group on the auxiliary directs the electrophile to the opposite face, establishing the (S)-configuration at the
-carbon.
-
Step 3: Hydrolysis and Fmoc Protection
-
Hydrolysis: Treat the intermediate with LiOH/
in THF/Water to cleave the chiral auxiliary (recover auxiliary for reuse). -
Fmoc Protection:
-
Dissolve the free amino acid phosphonate in 10%
. -
Add Fmoc-OSu (1.2 eq) in Dioxane.
-
Stir 12h at RT. Acidify to pH 2.
-
Extract Fmoc-PmT-OH (with ethyl esters on Phosphorus).
-
Step 4: Orthogonal Protection for SPPS (Critical)
Standard ethyl esters are not removed by TFA. You must transesterify or use benzyl/t-butyl groups if standard Fmoc SPPS cleavage is desired.
-
Recommended: Convert diethyl ester to di-tert-butyl ester or dibenzyl ester via silylation (TMSBr) followed by reaction with t-butanol/benzyl alcohol and DCC.
-
Final Product: Fmoc-PmT(OtBu)
-OH .
Route B: Synthesis of Fmoc- PmT (The Difluoro Analog)
Requires specialized fluorinated building blocks. Protocol Summary:
-
Start with diethyl (difluoromethyl)phosphonate .
-
Deprotonate with LDA at -78°C and react with an electrophilic serine equivalent (e.g., cyclic sulfamidate derived from serine).
-
This installs the
moiety directly onto the amino acid backbone. -
Proceed with Fmoc protection as above.[2]
Solid Phase Peptide Synthesis (SPPS) Protocol
Context: Incorporating Fmoc-PmT/Fmoc-
Materials
-
Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids). Low loading (0.3–0.5 mmol/g) is preferred to reduce steric clash.
-
Coupling Reagents: HATU / HOAt / DIEA (Preferred for sterically hindered phosphonates).
-
Cleavage Cocktail: TFA:TIS:Water (95:2.5:2.5).
Step-by-Step Workflow
-
Resin Swelling:
-
Swell resin in DMF for 30 min.
-
-
Fmoc Deprotection (Standard):
-
Coupling of Phosphonate Analog:
-
Activate: Dissolve Fmoc-PmT(OtBu)
-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). -
Reaction: Add to resin.[2][3][4][5][6] Shake for 2–4 hours (Double coupling recommended).
-
Note: The phosphonate group is bulky. Extended reaction times are necessary.
-
QC: Perform Kaiser test. If not blue, proceed. If blue, re-couple.
-
-
Subsequent Elongation:
-
Proceed with standard amino acids using DIC/Oxyma or HBTU/DIEA.
-
-
Cleavage & Global Deprotection:
-
If using t-Butyl protection on P: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%
) for 2-3 hours will remove the tBu groups and the peptide from the resin simultaneously. -
If using Ethyl protection on P: TFA will not remove ethyl groups.
-
Post-cleavage step: Treat crude peptide with TMSBr (Trimethylsilyl bromide) in Thioanisole/TFA at 0°C for 1h to cleave ethyl esters.
-
-
Visualization & Logic Flows
Figure 1: Synthesis Logic for Phosphonate Analogs
This diagram illustrates the decision tree for synthesizing the L vs D isomers and the choice of phosphonate mimic.
Caption: Decision matrix for synthesizing specific phosphothreonine analogs, highlighting the divergence for stereochemical control and linker chemistry.
Figure 2: SPPS Cycle for Phosphopeptides
Caption: Modified SPPS cycle emphasizing the extended coupling times and rigorous monitoring required for sterically hindered phosphonate building blocks.
Quality Control & Validation Data
| Assay | Method | Expected Result (PmT Analog) | Expected Result ( |
| Identity | Singlet at | Triplet at | |
| Purity | HPLC (C18, 0.1% TFA) | Single peak >95% | Single peak >95% |
| Chirality | Marfey's Analysis | Single diastereomer (L or D) | Single diastereomer |
| Stability | Phosphatase Assay (PP1/PP2A) | < 5% hydrolysis after 24h | < 5% hydrolysis after 24h |
Critical Troubleshooting: The "D-O" Ambiguity
If your application specifically requires D-amino acids (e.g., for protease-resistant peptide therapeutics):
-
Validation: You must use Chiral HPLC or Marfey's reagent to confirm the D-configuration, as standard NMR cannot distinguish enantiomers.
-
Synthesis: Ensure you start with the (R)-Evans auxiliary (4-benzyl-2-oxazolidinone derived from D-phenylalanine) instead of the (S)-auxiliary.
References
-
Synthesis of Phosphonate Analogs (Pmab)
- Difluorophosphonate Strategies: Title: Synthesis of alpha,alpha-Difluorinated Phosphonate pSer/pThr Mimetics via Rhodium-Catalyzed Asymmetric Hydrogenation. Source: Tetrahedron Letters (via ScienceDirect/Google Scholar snippet). Context: Describes the use of fluorinated building blocks for enhanced bio-mimicry.
- Title: Synthesis of Phosphothreonine Peptides Utilizing Fmoc-Thr(PO(OBzl)OH)-OH: Application Notes.
-
General Phosphonate Synthesis
Sources
- 1. Preparation of orthogonally protected (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) as a phosphatase–stable phosphothreonine mimetic and its use in the synthesis of Polo–box domain–binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]
Troubleshooting & Optimization
"reducing non-specific binding of phospho-threonine antibodies"
A Guide to Reducing Non-Specific Binding and Ensuring Data Integrity
Welcome to the technical support hub for phospho-threonine (pThr) antibody applications. As a Senior Application Scientist, I understand that detecting specific phosphorylation events is crucial for your research, yet fraught with challenges like high background and non-specific signals. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting strategies and validation protocols to ensure the specificity and reliability of your results.
Troubleshooting Guide: Diagnosing and Solving Non-Specific Binding
This section addresses common issues encountered during immunoblotting with pThr antibodies. The underlying principle of troubleshooting is to isolate and test one variable at a time.
Q1: I'm seeing high background across my entire membrane. What's the most likely cause?
High, uniform background is typically a sign of issues with blocking or washing steps, or a primary antibody concentration that is too high.[1][2]
-
The Causality: The goal of blocking is to saturate all unoccupied sites on the membrane, preventing antibodies from sticking non-specifically.[3] If blocking is insufficient, or if the antibody concentration is too high, the antibody will bind weakly all over the membrane. Similarly, inadequate washing fails to remove these weakly bound antibodies.
-
Immediate Solutions:
-
Optimize Antibody Concentration: This is the most critical parameter. An antibody concentration that is too high is a primary cause of background noise.[4][5][6] Perform a dot blot or a checkerboard titration to determine the optimal dilution where the specific signal is strong and the background is minimal.[7][8]
-
Enhance Washing Steps: Increase the number and duration of your wash steps.[2][9] Using a buffer like Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended, as the detergent helps disrupt weak, non-specific interactions.[10][11]
-
Extend Blocking Time: Increase the blocking incubation time to 1.5-2 hours at room temperature or overnight at 4°C.[9]
-
Q2: My main problem is multiple non-specific bands, not uniform background. What should I investigate first?
The appearance of distinct, non-specific bands suggests that your primary or secondary antibody is cross-reacting with other proteins in the lysate.
-
The Causality: Antibodies can sometimes recognize similar epitopes or motifs on unrelated proteins, leading to off-target binding. This is a particular challenge for phospho-specific antibodies, which are designed to recognize a short peptide sequence only when a specific threonine is phosphorylated.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific bands.
Q3: I've heard that milk is a bad choice for blocking with phospho-antibodies. Why is that, and what should I use instead?
This is a critical point for phospho-protein detection. While non-fat dry milk is a common and effective blocking agent, it can be problematic for phospho-specific antibodies.[12][13]
-
The Causality: Milk contains a high concentration of the phosphoprotein casein.[2][14] An antibody designed to detect a phosphorylated residue can cross-react with the abundant phosphoserine and phosphothreonine residues in casein, leading to significantly high background.[15] Furthermore, crude protein preparations like milk may contain residual phosphatases that can dephosphorylate your target protein on the blot.[16]
-
Recommended Alternatives:
-
Bovine Serum Albumin (BSA): 3-5% BSA in TBST is the most common and recommended starting point for phospho-antibodies.[14][17] BSA is a single purified protein and is generally not phosphorylated, thus avoiding the cross-reactivity issues seen with milk.[12]
-
Protein-Free Blockers: For particularly difficult antibodies, commercial protein-free blocking buffers can be an excellent option as they eliminate the possibility of cross-reactivity with protein components altogether.[3]
-
| Blocking Agent | Pros | Cons | Recommended for pThr? |
| Non-Fat Dry Milk | Inexpensive, readily available.[12] | Contains phosphoprotein (casein) causing high background; may contain phosphatases.[1][2][16] | Not Recommended |
| Bovine Serum Albumin (BSA) | Single protein, low phosphoprotein content.[12] | More expensive than milk. | Highly Recommended |
| Fish Gelatin | May reduce cross-reactivity with mammalian antibodies.[3] | Can be less effective for some antibodies. | Worth testing |
| Commercial/Protein-Free | Optimized formulations, no protein cross-reactivity.[3] | Highest cost. | Recommended for difficult cases |
Frequently Asked Questions (FAQs)
Q: How can I be absolutely sure my antibody is specific to the phosphorylated threonine?
A: Trust, but verify. Antibody specificity must be confirmed in your experimental context. Two key validation experiments are essential: Phosphatase Treatment and Peptide Competition .[18][19]
-
Phosphatase Treatment: This is the gold standard for confirming phospho-specificity.[20] Treating your protein lysate or membrane with a phosphatase, such as Lambda Protein Phosphatase (which removes phosphate groups from serine, threonine, and tyrosine), should eliminate the signal from a phospho-specific antibody.[20][21] If the signal disappears, you can be confident the antibody is binding to a phosphorylated target.[20]
-
Peptide Competition Assay: This assay confirms that the antibody binds to the specific sequence it was designed for.[18][19] The antibody is pre-incubated with the phosphorylated peptide immunogen before being used on the blot. This "blocking" peptide will occupy the antibody's binding sites, preventing it from binding to the protein on the membrane, thus causing the specific signal to disappear.[22]
Q: Why is Tris-Buffered Saline (TBS) recommended over Phosphate-Buffered Saline (PBS) for phospho-antibodies?
A: The free phosphate ions in PBS can compete with the phospho-epitope for binding to the antibody, potentially reducing the specific signal.[15][17] Therefore, using Tris-based buffers (TBS and TBST) for all blocking, antibody incubation, and wash steps is strongly recommended to avoid this interference.[3][15]
Q: What is the role of Tween-20 in my wash buffer and can I change its concentration?
A: Tween-20 is a non-ionic detergent that is crucial for reducing non-specific binding.[10][23] It works by disrupting weak, low-affinity hydrophobic interactions between the antibody and the membrane or other proteins.[10]
-
Concentration: A concentration of 0.05% to 0.1% v/v in your wash buffer is standard.[11]
-
Caution: While it might be tempting to increase the concentration to reduce background, concentrations higher than 0.2% can begin to strip the specific, high-affinity primary and secondary antibodies from the target protein, leading to a weaker signal.[11][24]
Essential Validation Protocols
Protocol 1: Phosphatase Treatment for Specificity Validation
This protocol confirms that your antibody recognizes a phosphorylated epitope. The signal should be abolished or significantly reduced after phosphatase treatment.
-
Run duplicate lanes of your positive control lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
After transfer, wash the membrane briefly in deionized water.
-
Cut the membrane to separate the duplicate lanes.
-
Control Lane: Place one membrane strip in a tube with 1X Phosphatase Buffer alone (mock treatment).
-
Treated Lane: Place the second strip in a tube with 1X Phosphatase Buffer containing active Lambda Protein Phosphatase (follow manufacturer's recommended units).[25]
-
Incubate both tubes for 1-2 hours at 30°C with gentle agitation.
-
Stop the reaction by washing both membrane strips extensively with TBST (at least 3 x 10 minutes).
-
Proceed with your standard blocking and immunoblotting protocol, incubating both membranes in the same primary antibody solution.
-
Expected Result: The band corresponding to your target protein should be present in the control lane but absent or greatly diminished in the phosphatase-treated lane.[20]
Protocol 2: Peptide Competition Assay
This protocol validates that your antibody binds to the specific sequence of interest.
-
Prepare three identical membrane strips containing your protein of interest.
-
Prepare three tubes of your primary antibody diluted in 5% BSA-TBST.
-
Tube 1 (Control): Add no peptide.
-
Tube 2 (Specific Block): Add the immunizing phospho-peptide at a 5-10 fold molar excess compared to the antibody.
-
Tube 3 (Non-specific Control): Add the corresponding non-phosphorylated peptide at the same molar excess.
-
Incubate the tubes for 30-60 minutes at room temperature with gentle rocking to allow the peptide to bind to the antibody.[19]
-
Centrifuge the tubes to pellet any immune complexes that may have formed.[18]
-
Add the supernatant from each tube to one of the membrane strips and proceed with your standard immunoblotting protocol.
-
Expected Result: A specific band should be visible in Tube 1 and Tube 3, but should be absent in Tube 2.[19] This demonstrates the antibody's binding is specifically blocked by the phospho-peptide.
References
Sources
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. arp1.com [arp1.com]
- 10. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 12. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. biopioneerinc.com [biopioneerinc.com]
- 17. Western blot blocking: Best practices | Abcam [abcam.com]
- 18. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. antibodiesinc.com [antibodiesinc.com]
- 22. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 23. bosterbio.com [bosterbio.com]
- 24. research.fredhutch.org [research.fredhutch.org]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Phosphatase Assays with D-Phospho-Substrates
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we constantly push the boundaries of molecular inquiry. The use of D-phospho-amino acid substrates in phosphatase assays is a prime example of this innovation, primarily driven by the need for protease-resistant tools to study phosphorylation-dependent events in complex biological milieu.[1][2] However, this stereochemical shift from the natural L-amino acid configuration introduces a unique set of challenges.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered in the field. My goal is not just to provide steps but to explain the underlying biochemical principles. Understanding the "why" is the key to designing robust, self-validating experiments and correctly interpreting your results.
Section 1: Fundamental Concepts & Initial Questions
Q1: Why am I using a D-phospho-substrate in the first place?
The primary motivation for using peptides containing D-amino acids is to enhance their stability against proteolytic degradation.[2] Endogenous proteases are highly stereospecific and do not efficiently recognize or cleave peptide bonds adjacent to D-amino acids.[2] This makes D-phospho-peptides excellent tools for:
-
Creating protease-resistant substrates or inhibitors for studying phosphatase activity in environments rich in proteases, such as cell lysates or in vivo.[1]
-
Probing the stereochemical requirements of a phosphatase's active site.[1]
-
Serving as negative controls in kinase assays , as kinases are strictly stereospecific and will not phosphorylate a D-amino acid-containing peptide.[1]
Q2: Should I expect my phosphatase to dephosphorylate a D-phospho-substrate?
Not necessarily. While protein kinases are stringently specific for L-amino acids, the activity of phosphatases on D-isomers is not as universal and must be empirically determined.[1] Many phosphatases exhibit a high degree of stereoselectivity and will show little to no activity towards a D-phospho-amino acid. However, some phosphatases may dephosphorylate D-isomers, albeit often at a much slower rate than their L-counterparts.[1] This differential activity is precisely what can make these substrates useful for probing enzyme specificity.
Section 2: Troubleshooting: No or Low Signal
This is the most common issue encountered. You've set up your assay, but the data suggests your phosphatase is inactive. Let's dissect the potential causes.
Q3: I see no dephosphorylation of my D-phospho-peptide. Is my enzyme inactive?
Before concluding your enzyme is inactive, you must rule out substrate stereospecificity. The most likely reason for a lack of activity is that your specific phosphatase cannot accommodate the D-chiral center of the phosphorylated residue in its active site.
Troubleshooting Workflow: Distinguishing Inactivity from Specificity
The following workflow is designed to systematically diagnose the root cause of low or no signal in your assay.
Caption: A logical workflow for troubleshooting no/low signal in D-phospho-substrate assays.
Q4: My positive control (L-substrate) works, but my D-substrate doesn't. What does this mean?
This is a valid and often expected result. It strongly indicates that your enzyme is active but stereospecific, meaning its catalytic activity is dependent on the natural L-configuration of the substrate. This finding itself is a valuable piece of data about the enzyme's structural and functional properties. The active site residues that coordinate the phosphate group and surrounding amino acids likely create a binding pocket that sterically hinders the D-isomer.[3]
Q5: Neither my L- nor my D-substrate shows dephosphorylation. What should I check next?
If your trusted L-phospho-substrate also fails, the issue lies with the enzyme or the assay conditions, not the stereochemistry of the D-substrate.
-
Enzyme Integrity: Has the enzyme been stored correctly? Has it undergone multiple freeze-thaw cycles? Enzyme activity can be compromised by improper handling.
-
Buffer Composition: Are all necessary components present? Many phosphatases are metalloenzymes requiring divalent cations like Mg²⁺ or Mn²⁺ for activity.[3][4] Conversely, are there inhibitory components in your buffer?
-
pH: Is the reaction buffer at the optimal pH for your specific phosphatase? Phosphatase activity is highly pH-dependent.[5]
-
Inhibitors: Was the enzyme purified from a source containing endogenous inhibitors? Was a phosphatase inhibitor accidentally added to the reaction?[6]
Protocol 1: Validating Enzyme Activity with a Generic Substrate (pNPP)
This protocol uses the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is a simple, non-chiral substrate suitable for many phosphatases.[7]
-
Prepare pNPP Reaction Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 8.0 (adjust pH and components for your specific enzyme).
-
Prepare pNPP Substrate Solution: Dissolve pNPP in the reaction buffer to a final concentration of 10 mM.
-
Set up the Reaction: In a 96-well plate, add:
-
80 µL of Reaction Buffer
-
10 µL of your purified phosphatase (at a suitable dilution)
-
Control Well: 10 µL of enzyme storage buffer (no enzyme)
-
-
Initiate Reaction: Add 10 µL of 10 mM pNPP solution to all wells to start the reaction (final volume 100 µL, final pNPP concentration 1 mM).
-
Incubate: Incubate at the enzyme's optimal temperature (e.g., 30°C or 37°C) for 15-30 minutes. The dephosphorylation of pNPP produces p-nitrophenol, which is yellow.
-
Measure Absorbance: Read the absorbance at 405 nm. A significant increase in absorbance in the enzyme-containing wells compared to the control indicates your enzyme is active.
Section 3: Troubleshooting: High Background Signal
High background signal can mask true enzymatic activity and lead to false positives. The source is often non-enzymatic hydrolysis of the substrate or contamination.
Q6: I see a high signal in my "no enzyme" control wells. What's causing this?
This indicates that phosphate is being released from your substrate independent of your enzyme's activity.
-
Substrate Instability: Phosphoester bonds can be labile and undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures. D-phospho-substrates are not inherently more or less stable than L-isomers in this regard.[8]
-
Solution: Run a time-course experiment with only the substrate in the reaction buffer. If the signal increases over time, the substrate is unstable under your assay conditions. Consider lowering the temperature or adjusting the pH.
-
-
Contaminating Phosphatases: If your D-phospho-substrate was synthesized or stored in a solution containing contaminating phosphatases (e.g., from a bacterial expression system), it may already be partially dephosphorylated.
-
Solution: Ensure your substrate is of high purity (HPLC-purified).
-
-
Free Phosphate Contamination: The substrate preparation itself might be contaminated with free inorganic phosphate.
Table 1: Impact of Buffer Components on Phosphatase Assays
| Buffer Component | Concentration | Potential Issue | Recommendation |
| Tris | 50-500 mM | Can act as a phosphate acceptor, affecting kinetics for some phosphatases like alkaline phosphatase.[5] | Generally safe, but be aware of potential kinetic effects. HEPES is often a good alternative.[10] |
| Phosphate (Na/K) | >10 mM | Acts as a product inhibitor for the reaction, leading to reduced enzyme activity.[11][12] | Avoid phosphate-based buffers for phosphatase assays. Use buffers like HEPES or Tris instead.[10][12] |
| HEPES | 25-100 mM | Generally inert and a good choice for many enzyme assays.[10][12] | A recommended starting point for metalloenzyme assays where Tris may chelate ions.[10] |
| DTT / β-ME | 1-10 mM | Required for cysteine-based phosphatases (e.g., PTPs) to prevent oxidation of the active site cysteine.[7] | Include for PTPs and other redox-sensitive phosphatases. Omit for others unless required for stability. |
| EDTA / EGTA | >0.1 mM | Chelates divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) required by many phosphatases, leading to inactivation.[4] | Omit unless you are intentionally trying to inhibit metallophosphatases. |
Section 4: Experimental Design & Advanced FAQs
Q7: What are the essential controls for a D-phospho-substrate assay?
A self-validating protocol relies on a comprehensive set of controls.
Caption: A map of essential controls for validating a D-phospho-substrate phosphatase assay.
Table 2: Summary of Controls and Their Purpose
| Control Name | Components | Primary Question Answered |
| Positive Specificity Control | Enzyme + L-version of the peptide substrate | Is my enzyme active on the natural stereoisomer of my substrate? |
| Negative Background Control | Buffer + D-phospho-substrate (No Enzyme) | Is my substrate hydrolyzing non-enzymatically or contaminated with phosphate? |
| General Activity Control | Enzyme + Generic substrate (e.g., pNPP) | Is my enzyme preparation catalytically active at a basic level?[7] |
| Inhibitor Control | Enzyme + D-phospho-substrate + Known Inhibitor | Can the observed activity be blocked by a known inhibitor of my enzyme? |
| Detection Standard | Phosphate standards + Detection Reagent | Is my detection method (e.g., Malachite Green) working correctly and linearly?[9] |
Q8: My D-phospho-peptide isn't a substrate, but could it be an inhibitor?
Yes, absolutely. A D-phospho-peptide that binds to the active site but cannot be dephosphorylated (or is dephosphorylated very slowly) is a classic example of a competitive inhibitor. It occupies the active site, preventing the binding of the natural L-substrate.
Protocol 2: Testing for Competitive Inhibition
-
Set up a standard assay using your phosphatase and its known L-substrate at a concentration near its Kₘ.[13]
-
Create a dilution series of your D-phospho-peptide (e.g., from 0 to 100x the concentration of the L-substrate).
-
Run the phosphatase assay in the presence of each concentration of the D-phospho-peptide.
-
Analyze the data: A dose-dependent decrease in the rate of L-substrate dephosphorylation indicates that the D-phospho-peptide is acting as a competitive inhibitor.
Q9: How can I be sure of my D-phospho-substrate's purity and identity?
Substrate integrity is paramount. Always source substrates from a reputable supplier who provides analytical data.
-
Mass Spectrometry (MS): Confirms the correct molecular weight, verifying the peptide sequence and the presence of the phosphate group.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the peptide. A sharp, single peak is desired. This can also help detect contamination with free phosphate or non-phosphorylated peptide.
If you suspect contamination with dNTPs or other phosphorylated small molecules, specialized chromatography may be needed.[14]
References
-
Lanzetta, P. A., et al. (1979). An improved method for the determination of inorganic phosphate. Analytical Biochemistry. Available at: [Link]
-
SSERC. (n.d.). Protocol - Phosphatase Activity. SSERC. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Studying Phosphatase Activity Using the Cdc25A (80-93) Peptide. BenchChem.
- BenchChem. (n.d.). O-phospho-D-tyrosine vs. phosphoserine/threonine D-isomers in assays. BenchChem.
-
Forero-Shelton, M., et al. (2019). Effects of Tricine, Glycine and Tris Buffers on Alkaline Phosphatase Activity. The Journal of Biological Sciences. Available at: [Link]
-
Tonks, N. K. (2001). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Molecular Biology. Available at: [Link]
-
Hui, J. Z., et al. (2002). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Journal of Bone and Mineral Research. Available at: [Link]
-
Roy, J., & Cyert, M. S. (2009). Substrate and phosphorylation site selection by Phosphoprotein Phosphatases. Current Opinion in Cell Biology. Available at: [Link]
-
Matsushita, M., et al. (2002). The effect of different buffers and amounts of intestinal alkaline phosphatase isoforms on total alkaline phosphatase activity. Clinica Chimica Acta. Available at: [Link]
-
Buchet, R., et al. (2015). Direct determination of phosphatase activity from physiological substrates in cells. PLOS ONE. Available at: [Link]
-
Williams, E. T., et al. (2008). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Paland, N. (2012). Response to "How stable are phospho-proteins in western blot samples?". ResearchGate. Available at: [Link]
-
Johnson, L. N., & Lewis, R. J. (2001). Structural Basis for Control by Phosphorylation. Chemical Reviews. Available at: [Link]
-
Bertolotti, A. (2019). A Historical Perspective on Protein Phosphatases. iBiology. Available at: [Link]
-
Golakiya, A. (2019). Kinetic studies with alkaline phosphatase. ResearchGate. Available at: [Link]
-
Forero-Shelton, M., et al. (2019). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Available at: [Link]
-
Burke, T. R., Jr., et al. (2017). Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jackson, M. D., et al. (2018). DNA synthesis from diphosphate substrates by DNA polymerases. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Nguyen, H. D. (2016). Response to "What are the reasons of poor results in enzymatic assays?". Quora. Available at: [Link]
-
Shapiro, A. B. (2019). Response to "How to measure a phosphatase activity on one substrate in vitro?". ResearchGate. Available at: [Link]
-
Denu, J. M., et al. (1995). A catalytic mechanism for the dual-specific phosphatases. Biochemistry. Available at: [Link]
-
Rogers, S., et al. (2020). Mechanisms of site-specific dephosphorylation and kinase opposition imposed by PP2A regulatory subunits. The EMBO Journal. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Controlling Phosphatase Activity in Kinase Assays. BenchChem.
-
Hein, J. B., et al. (2017). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]
-
Ingles, D. J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 3. Substrate and phosphorylation site selection by Phosphoprotein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"functional differences between D- and L-phospho-threonine signaling"
A Comparative Guide for Drug Development & Proteomics
Executive Summary
In the landscape of signal transduction, stereochemistry is the silent gatekeeper. While L-phospho-threonine (L-pThr) serves as the canonical "on-switch" for critical pathways (e.g., MAPK, mTOR), its enantiomer, D-phospho-threonine (D-pThr) , is virtually absent in mammalian biology but indispensable in therapeutic design.
This guide delineates the functional divergence between these two isomers. We move beyond basic chirality to explore how L-pThr utilizes a unique "cyclic" conformation to drive signal specificity, while D-pThr is utilized to engineer phosphatase-resistant peptidomimetics that freeze signaling states for analysis or therapeutic blockade.
Mechanistic Divergence: The "Cyclic Switch" vs. The "Steric Block"
To understand the functional difference, one must look at the atomic-level behavior of the phosphate group in the binding pocket.
L-Phospho-threonine: The Biological Step-Function
Unlike phosphoserine (pSer), which acts as a "rheostat" (gradual change), L-pThr acts as a binary "switch." Recent structural studies reveal that dianionic L-pThr undergoes a disorder-to-order transition upon phosphorylation. It adopts a non-covalently cyclic conformation stabilized by:
-
An
interaction between consecutive carbonyls.[1][2] -
Result: This locks the peptide backbone into a polyproline II or
-helical geometry, creating a high-affinity motif for FHA and 14-3-3 domains.
D-Phospho-threonine: The Null/Stable Isomer
D-pThr cannot adopt this specific cyclic geometry within an L-chiral protein environment due to steric clash of the
-
Signaling: It generally abolishes binding to standard FHA/SH2 domains, acting as a negative control in binding assays.
-
Stability: Its primary function is resistance . Endogenous phosphatases (PP2A, PP1) rely on a stereospecific fit to attack the phosphorus center. D-pThr evades this catalytic attack, extending half-life from minutes to days.
Table 1: Functional Comparison Matrix
| Feature | L-Phospho-threonine (Native) | D-Phospho-threonine (Synthetic) |
| Primary Role | Signal Transduction (On-Switch) | Peptidomimetic / Stability Probe |
| Conformation | Ordered, Cyclic (stabilized by H-bonds) | Disordered / Sterically Clashing (in L-pocket) |
| 14-3-3 Binding | High Affinity ( | Negligible / Abolished (unless Retro-Inverso) |
| Phosphatase Sensitivity | High (Rapid hydrolysis by PP2A/PP1) | Resistant (Hydrolysis |
| Experimental Use | Physiological Substrate | Negative Control or Stable Inhibitor |
Pathway Visualization: The Fate of the Phosphate
The following diagram illustrates the divergent fates of L- and D-pThr in a cellular lysate containing both 14-3-3 readers and PP2A erasers.
Figure 1: The "Life Cycle" of Phospho-Threonine Isomers. L-pThr enters the binding/turnover cycle, while D-pThr evades enzymatic processing, maintaining its phosphorylated state.
Experimental Protocols
As a scientist, you must validate these differences empirically. Below are two self-validating protocols to distinguish L- from D-functionality.
Protocol A: Phosphatase Stability Assay (Malachite Green)
Objective: Quantify the resistance of D-pThr peptides to PP2A compared to L-pThr.
Materials:
-
Purified PP2A (or HeLa cell lysate).
-
-
L-Pep: Acetyl-R-R-A-pT -V-A-Amide
-
D-Pep: Acetyl-R-R-A-D-pT -V-A-Amide
-
-
Malachite Green Phosphate Detection Kit.
Workflow:
-
Preparation: Dilute peptides to 100 µM in Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Incubation: Add 10 ng of PP2A to each reaction well. Incubate at 30°C.
-
Time Course: Aliquot samples at
minutes. -
Quenching: Add Malachite Green reagent immediately to stop the reaction and develop color.
-
Readout: Measure Absorbance at 620 nm.
-
Validation:
-
L-Pep should show linear phosphate release initially, plateauing as substrate depletes.
-
D-Pep should show <5% phosphate release at 120 mins (baseline signal).
-
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Confirm stereospecific recognition by 14-3-3 proteins.
Materials:
-
Recombinant 14-3-3
protein. -
Fluorescein-labeled tracers (L-pThr and D-pThr versions).
Workflow:
-
Titration: Prepare a serial dilution of 14-3-3
(0 nM to 10 µM) in FP buffer. -
Tracer Addition: Add 10 nM of Fluorescein-L-pThr or Fluorescein-D-pThr tracer to the wells.
-
Equilibrium: Incubate for 30 mins at Room Temp (protected from light).
-
Measurement: Read FP (mP units) on a plate reader (Ex 485nm / Em 535nm).
-
Data Analysis: Fit to a one-site binding model.
-
Result: L-pThr will yield a sigmoidal binding curve (
50-200 nM). D-pThr will show a flat line (no binding), validating the stereoselectivity of the 14-3-3 cleft.
-
Drug Development Implications: The "Retro-Inverso" Strategy
While simple D-substitution (L
-
Concept: By reversing the peptide sequence and using D-amino acids, the side chain orientation in 3D space mimics the original L-peptide, but the backbone is fully resistant to proteases and phosphatases.
-
Application: If you need a stable inhibitor of a pThr-dependent interaction (e.g., blocking Plk1 PBD binding), do not just swap L-pThr for D-pThr (it won't bind). Instead, synthesize the Retro-Inverso D-pThr sequence.
Visualizing the Stability Workflow:
Figure 2: Strategic selection of D-amino acids in peptide drug design.
References
-
Manning, G. et al. (2023). An Inherent Difference between Serine and Threonine Phosphorylation: Phosphothreonine Strongly Prefers a Highly Ordered, Compact, Cyclic Conformation.[6] PubMed.[2] Link
-
Durocher, D. et al. (2000).[7][8] The molecular basis of FHA Domain: Phosphopeptide binding specificity and implications for phospho-dependent signaling mechanisms.[9][10] Molecular Cell.[1][8] Link
-
Yaffe, M.B. et al. (1997). The structural basis for 14-3-3:phosphopeptide binding specificity.[9][11][12] Cell.[13] Link
-
Fowle, H. et al. (2021). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR Protocols. Link
-
BenchChem Technical Support. (2025). O-phospho-D-tyrosine vs. phosphoserine/threonine D-isomers in assays: A Comparative Guide. BenchChem.[14] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Dephosphorylation of synthetic phosphopeptides by protein phosphatase-T, a phosphothreonyl protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity Profiling of Protein Phosphatases toward Phosphoseryl and Phosphothreonyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. An Inherent Difference between Serine and Threonine Phosphorylation: Phosphothreonine Strongly Prefers a Highly Ordered, Compact, Cyclic Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. FHA Protein Domain | Cell Signaling Technology [cellsignal.com]
- 9. Structural and functional analysis of phosphothreonine-dependent FHA domain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular basis of FHA domain:phosphopeptide binding specificity and implications for phospho-dependent signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of 14-3-3 with signaling proteins is mediated by the recognition of phosphoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
